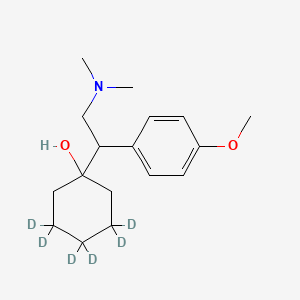

D,L-Venlafaxine-d6

Description

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-KETLRHEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure of Venlafaxine

Venlafaxine (C₁₇H₂₇NO₂) consists of a phenoxy group attached to a cyclohexanol moiety via an ethylamine bridge. The deuterated variant, D,L-Venlafaxine-d6, substitutes six hydrogen atoms with deuterium at the N-methyl and O-methyl positions. Key synthetic challenges include achieving high isotopic purity while maintaining the racemic mixture (D- and L-enantiomers).

General Synthesis Pathway

The preparation of this compound follows a modified venlafaxine synthesis route, incorporating deuterated reagents at specific stages:

-

Benzyl Protection :

-

Cyclohexanone Condensation :

-

Deprotection and Reduction :

Deuterium Incorporation Strategies

N-Methylation with Deuterated Reagents

Deuterium is introduced during the dimethylation of the primary amine using:

-

Deuterated Formaldehyde (D₂CO) : Replaces standard formaldehyde (37% solution).

-

Deuterated Formic Acid (DCOOD) : Acts as a reducing agent in place of formic acid.

Isotopic Purity :

Process Optimization and Quality Control

Reaction Monitoring

Impurity Profiling

Critical impurities and their limits:

Yield and Purity Enhancement

-

Recrystallization : ODV succinate monohydrate is purified in aqueous acetone, achieving 99.20% purity.

-

Temperature Control : Slow cooling (3+ hours) prevents polymorphic contamination.

Industrial-Scale Production Considerations

Cost of Deuterated Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| D₂CO (37% in D₂O) | 12,000–15,000 |

| DCOOD | 8,000–10,000 |

Analytical Validation of Final Product

Spectroscopic Characterization

Stability Testing

| Condition | Degradation Over 6 Months |

|---|---|

| 25°C, 60% RH | <1.0% |

| 40°C, 75% RH | 2.3% |

Chemical Reactions Analysis

Types of Reactions

D,L-Venlafaxine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include the N-oxide derivative, the non-deuterated form of Venlafaxine, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacokinetic Studies

Use as an Internal Standard

D,L-Venlafaxine-d6 is employed as an internal standard in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) methods to accurately quantify venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices such as plasma. The deuterated compound helps to correct for variability in sample preparation and instrument response, enhancing the reliability of pharmacokinetic data.

Case Study: Rat Plasma Analysis

A study demonstrated the successful application of UPLC-MS/ESI using this compound to determine the pharmacokinetics of venlafaxine in rat plasma following oral administration. The method provided robust pharmacokinetic parameters, including elimination half-lives and clearance rates for both venlafaxine and ODV, which were crucial for understanding the drug's behavior in vivo .

Clinical Trials and Therapeutic Monitoring

Therapeutic Drug Monitoring

this compound is utilized in therapeutic drug monitoring (TDM) to assess plasma levels of venlafaxine in patients undergoing treatment for major depressive disorder and anxiety disorders. By employing deuterated standards, clinicians can ensure accurate measurement of drug concentrations, facilitating optimal dosing regimens that minimize adverse effects while maximizing therapeutic benefits.

Study Insights

A retrospective study analyzed the pharmacokinetics of venlafaxine using TDM data from hospitalized patients. The study highlighted significant interindividual variability in drug metabolism, underscoring the importance of personalized medicine approaches. This compound was critical in quantifying drug levels accurately to tailor treatments effectively .

Method Development for Analytical Chemistry

Analytical Method Validation

The development of sensitive analytical methods using this compound has been pivotal in advancing research methodologies. For instance, a validated UPLC-MS method employing this deuterated compound enabled simultaneous quantification of venlafaxine and ODV with high sensitivity and specificity.

Data Table: Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 4–400 ng/ml (VEN) |

| Sensitivity | Acceptable LOD |

| Extraction Efficiency | High |

| Accuracy | >95% |

| Precision | CV < 10% |

This table summarizes key validation parameters that demonstrate the reliability of methods utilizing this compound .

Research on Drug Interactions

Exploration of Drug Interactions

this compound has also been used to investigate potential drug-drug interactions involving venlafaxine. For example, studies have assessed how co-administration with other psychotropic medications affects the pharmacokinetics of venlafaxine. The use of deuterated standards allows for precise quantification of both drugs in complex biological matrices.

Findings from Interaction Studies

Research indicates that certain co-administered drugs can significantly alter the metabolism of venlafaxine, leading to changes in its therapeutic efficacy and safety profile. These findings are crucial for clinicians when considering polypharmacy in treating patients with multiple psychiatric conditions .

Mechanism of Action

D,L-Venlafaxine-d6, like its non-deuterated counterpart, exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The primary molecular targets are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Venlafaxine (Non-Deuterated)

Molecular Formula: C17H27NO2 (277.40 g/mol) . Key Differences:

- Metabolic Susceptibility: Non-deuterated venlafaxine undergoes rapid CYP2D6-mediated metabolism to O-desmethylvenlafaxine (ODV), its active metabolite, resulting in a shorter half-life (~5 hours vs. ~11 hours for ODV) .

- Analytical Limitations : Without isotopic labeling, quantification in biological matrices requires external calibration, increasing variability .

- Clinical Relevance: Venlafaxine’s efficacy and side effects (e.g., hypertension, nausea) correlate with CYP2D6 polymorphisms, necessitating genotype-guided dosing .

Desvenlafaxine (O-Desmethylvenlafaxine)

Molecular Formula: C16H25NO2 (263.37 g/mol) . Key Differences:

- Pharmacology: Desvenlafaxine is the active metabolite of venlafaxine, directly inhibiting serotonin/norepinephrine reuptake without requiring metabolic activation .

- Deuterated Analog : (±)-Desvenlafaxine-d6 succinate (CAS: N/A; molecular weight: 405.52 g/mol) is used to study desvenlafaxine’s pharmacokinetics. Its deuterium atoms enhance detection sensitivity, similar to D,L-Venlafaxine-d6 .

- Clinical Profile: Longer half-life (~11 hours) and reduced CYP2D6 dependency compared to venlafaxine, making it preferable for patients with CYP2D6 poor metabolizer phenotypes .

Venlafaxine-d6 Hydrochloride

Molecular Formula: C17H21D6NO2·HCl (319.90 g/mol) . Key Differences:

- Chemical Form : The hydrochloride salt improves solubility for in vitro assays .

- Deuterium Placement: Deuterium is localized at the dimethylamino group, mirroring this compound, but the salt form facilitates stability in aqueous solutions .

- Applications : Used interchangeably with this compound in MS-based assays, though cost and availability vary by supplier .

Deuterated Impurities and Derivatives

- O-Desmethyl Venlafaxine-d6 (C16H19D6NO2; 269.41 g/mol): Tracks ODV formation in metabolic studies.

- Venlafaxine-d6 Hydrochloride (C17H22D6ClNO2; 319.90 g/mol): Used to assess salt form stability and bioavailability . Key Differences: These analogs target specific metabolic or degradation pathways, unlike this compound, which broadly addresses parent compound kinetics.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Primary Application | Metabolic Half-Life |

|---|---|---|---|---|---|

| This compound | C17H21D6NO2 | 283.44 | N,N-dimethyl-d6 | Metabolic tracking, LC-MS/MS internal standard | N/A (research tool) |

| Venlafaxine | C17H27NO2 | 277.40 | None | Antidepressant therapy | ~5 hours |

| Desvenlafaxine | C16H25NO2 | 263.37 | None | Antidepressant therapy | ~11 hours |

| Venlafaxine-d6 HCl | C17H21D6NO2·HCl | 319.90 | N,N-dimethyl-d6 | Solubility-enhanced analytical studies | N/A (research tool) |

| O-Desmethyl Venlafaxine-d6 | C16H19D6NO2 | 269.41 | N,N-dimethyl-d6 | ODV-specific metabolic assays | N/A (research tool) |

Research Implications

- Precision Medicine: this compound enables genotype-specific metabolic studies, particularly for CYP2D6 ultrarapid/poor metabolizers .

- Environmental Toxicology : Deuterated standards improve detection of venlafaxine in aquatic ecosystems, where it disrupts fish neurobehavioral pathways .

- Drug Development : Comparative studies with desvenlafaxine-d6 inform next-generation SNRIs with optimized metabolic profiles .

Biological Activity

D,L-Venlafaxine-d6 is a deuterated form of the antidepressant venlafaxine, which is primarily used to treat major depressive disorder and anxiety disorders. The incorporation of deuterium in the molecular structure is intended to enhance metabolic stability and alter pharmacokinetic properties. This article explores the biological activity, pharmacokinetics, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Metabolism

This compound (C17H27D6NO2) is a racemic mixture, consisting of equal parts of its R and S enantiomers. The compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), with some weak inhibition of dopamine reuptake. The metabolic pathways for this compound are similar to those of its parent compound, venlafaxine, which undergoes extensive first-pass metabolism primarily through cytochrome P450 enzymes CYP2D6 and CYP2C19, converting it into active metabolites such as O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed after oral administration, with approximately 92% of a single dose being absorbed. The absolute bioavailability is around 45%, influenced by first-pass metabolism . The mean elimination half-life () for venlafaxine ranges from 2 to 13 hours, while ODV has a half-life of 10 to 19 hours, necessitating multiple daily doses for therapeutic effect .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Mean ± SD | Reference |

|---|---|---|

| C max (ng/mL) | 153.61 ± 40.65 | Test Formulation |

| AUC (h*ng/mL) | 2498.77 ± 1348.17 | Test Formulation |

| AUC (h*ng/mL) | 2556.55 ± 1365.38 | Test Formulation |

| (h) | 10.78 ± 3.46 | Test Formulation |

Biological Activity and Therapeutic Implications

This compound exhibits significant antidepressant activity through its mechanism of action as an SNRI. Both enantiomers contribute to its effectiveness; the R-enantiomer is more potent in inhibiting norepinephrine reuptake, while the S-enantiomer has a stronger effect on serotonin reuptake . This dual action enhances neurotransmitter availability in the synaptic cleft, which is crucial for alleviating depressive symptoms.

Case Studies

- Clinical Efficacy : A randomized crossover study involving healthy subjects demonstrated that both this compound and its reference product showed comparable pharmacokinetic profiles and safety profiles, confirming bioequivalence . This suggests that this compound can be effectively utilized in clinical settings without significant alterations in therapeutic outcomes.

- Toxicological Insights : In a case report involving venlafaxine overdose, significant concentrations of both venlafaxine and its metabolites were detected, highlighting the importance of understanding the metabolic pathways for predicting potential toxicity . The study emphasized the need for careful monitoring in patients receiving venlafaxine treatment due to its complex metabolism.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for characterizing the structural integrity and isotopic purity of D,L-Venlafaxine-d6?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]+) and verify deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, can assess isotopic purity by identifying residual protiated peaks. Cross-reference chromatographic retention times with USP Venlafaxine Hydrochloride RS under conditions specified in pharmacopeial monographs (e.g., C18 column, 0.1% phosphoric acid/acetonitrile mobile phase) . System suitability tests, including tailing factor and theoretical plate requirements, ensure reproducibility .

Q. How should researchers design experiments to validate this compound as an internal standard in quantitative bioanalytical assays?

- Methodological Answer : Perform linearity studies across expected concentration ranges (e.g., 1–100 ng/mL in plasma) with correlation coefficients () ≥0.995. Assess accuracy (spiked recovery: 85–115%) and precision (CV ≤15%) using triplicate samples. Compare deuterated and non-deuterated analogs for ion suppression/enhancement in matrix-matched samples via post-column infusion. Validate stability under storage (-80°C) and processing (room temperature, 24h) conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound in multi-matrix studies (e.g., plasma vs. cerebrospinal fluid)?

- Methodological Answer : Conduct matrix effect evaluations using post-extraction spiking to identify ion suppression caused by phospholipids or proteins. Apply isotope dilution calibration with standard addition to correct for matrix-specific biases. For cerebrospinal fluid, optimize protein precipitation protocols (e.g., acetonitrile:methanol 4:1) to minimize interference. Triangulate results with orthogonal techniques like microdialysis paired with LC-MS/MS .

Q. What experimental strategies mitigate isotopic interference during long-term stability studies of this compound in biological samples?

- Methodological Answer : Monitor deuterium loss via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HRMS analysis. Use kinetic modeling to predict degradation rates and establish acceptable storage durations. For freeze-thaw cycles, pre-test analyte stability using five cycles (-20°C to RT) and adjust calibration curves dynamically if deuterium exchange exceeds 5% .

Q. How can researchers optimize chromatographic separation of this compound from co-eluting metabolites in high-throughput assays?

- Methodological Answer : Implement ultra-performance liquid chromatography (UPLC) with a HILIC column (e.g., 1.7 µm, 2.1 × 100 mm) to enhance resolution. Adjust gradient elution parameters (e.g., 5–95% acetonitrile over 6 min) and column temperature (35–45°C) to minimize peak overlap. Validate specificity via forced degradation studies (acid/base hydrolysis, oxidation) and confirm absence of co-elution using diode array detection (DAD) .

Data Contradiction and Methodological Pitfalls

Q. How should researchers address inconsistent quantification results between this compound and its non-deuterated counterpart in enantiomeric separation studies?

- Methodological Answer : Investigate chiral stationary phase selectivity (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) under varying mobile phase pH (2.5–4.5). Assess deuterium’s steric effects on column binding affinity via molecular docking simulations. Recalibrate using racemic mixtures spiked with deuterated internal standards and apply ANOVA to identify systematic biases .

Q. What steps are critical for reconciling divergent stability profiles of this compound reported in different laboratories?

- Methodological Answer : Standardize storage conditions (e.g., amber vials, inert gas purging) and validate container compatibility (glass vs. polypropylene). Conduct inter-laboratory round-robin studies with harmonized protocols (ICH Q2(R1)). Use principal component analysis (PCA) to isolate variables (e.g., humidity, light exposure) contributing to discrepancies .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.